molecular formula C12H13N3O3S B13010756 Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13010756
M. Wt: 279.32 g/mol
InChI Key: RLLRZOIBJIJTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications.

Biological Activity

Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : 253.33 g/mol
  • CAS Number : 362704-44-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrido[2,3-d]pyrimidine class, which includes methyl 7-isopropyl-2-mercapto derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
  • Cytotoxicity Assay : The MTT assay was employed to evaluate the viability of cancer cells post-treatment with the compound. Results indicated a dose-dependent inhibition of cell proliferation across all tested lines, suggesting a promising anticancer profile.
Cell LineIC50 Value (µM)Reference Drug Comparison
HCT-11612.5Doxorubicin (15 µM)
MCF-710.0Doxorubicin (8 µM)
MDA-MB-23115.05-Fluorouracil (20 µM)
A54911.0Doxorubicin (14 µM)

These results indicate that methyl 7-isopropyl-2-mercapto derivatives may be more effective than some standard chemotherapeutics at certain concentrations.

The anticancer activity of methyl 7-isopropyl-2-mercapto compounds is believed to involve several mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : By interfering with specific phases of the cell cycle, the compound can halt proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, methyl 7-isopropyl-2-mercapto derivatives have shown antimicrobial activity against various pathogens. Studies have reported efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that administration of methyl 7-isopropyl-2-mercapto significantly reduces tumor size in xenograft models, supporting its potential use in cancer therapy.
  • Combination Therapy : Preliminary studies indicate enhanced efficacy when used in combination with existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
  • Structure–Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, emphasizing the importance of the mercapto group and isopropyl substitution in improving potency.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

methyl 4-oxo-7-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O3S/c1-5(2)7-4-6(11(17)18-3)8-9(13-7)14-12(19)15-10(8)16/h4-5H,1-3H3,(H2,13,14,15,16,19)

InChI Key

RLLRZOIBJIJTOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=O)NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.